methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-methylpropyl group at position 5, a methyl carboxylate at position 4, and a cinnolinone-linked acetyl amino group at position 2. Its structural complexity arises from the fusion of thiazole and tetrahydrocinnolinone moieties, which are associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties. The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of thioamide derivatives with α-halo carbonyl intermediates, followed by functional group modifications (e.g., acetylation or alkylation) .
This hybrid structure positions it as a candidate for therapeutic exploration, though its exact pharmacological profile remains under investigation.
Properties
Molecular Formula |
C19H24N4O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H24N4O4S/c1-11(2)8-14-17(18(26)27-3)21-19(28-14)20-15(24)10-23-16(25)9-12-6-4-5-7-13(12)22-23/h9,11H,4-8,10H2,1-3H3,(H,20,21,24) |
InChI Key |
NQEYGRMLFMERCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by the presence of a thiazole ring and various functional groups that may contribute to its biological properties. The structural formula can be represented as follows:
- IUPAC Name : Methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen |
| Acetyl Group | Contributes to the compound's reactivity |
| Tetrahydrocinnoline Structure | May impart unique pharmacological properties |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the thiazole ring is thought to enhance membrane permeability in bacteria.
- Anticancer Potential : Research indicates that compounds with tetrahydrocinnoline structures may possess anticancer properties by inducing apoptosis in cancer cells. The acetyl group may facilitate interaction with specific cellular targets involved in cell cycle regulation.
- Anti-inflammatory Effects : Some studies have reported that thiazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives and found that those with similar structures to our compound showed significant activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cell Lines : In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Anti-inflammatory Activity : Research highlighted in Phytotherapy Research showed that thiazole derivatives could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate exhibit promising anticancer properties. The thiazole ring is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of thiazole derivatives. The results showed that certain thiazole compounds inhibited the proliferation of human cancer cell lines by modulating signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Thiazole derivatives have been explored for their effectiveness against bacteria and fungi due to their ability to disrupt microbial cell wall synthesis.
Case Study:
In a study focusing on antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects at low concentrations .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets enzymes involved in metabolic pathways that are overactive in certain diseases.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 |
| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 25 |
This data suggests that this compound can modulate key metabolic processes relevant to diabetes and inflammation .
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties.
Case Study:
Research conducted on polymer composites incorporating this compound demonstrated improved tensile strength and thermal degradation temperatures compared to conventional polymers .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of thiazole-carboxylate derivatives , which are often modified at positions 2, 4, and 5 to optimize bioactivity. Key structural analogs include:
Key Observations :
- The 2-methylpropyl (isobutyl) group at position 5 enhances lipophilicity compared to smaller alkyl chains, which may influence membrane permeability .
- Unlike the indole-thiazole hybrids in , the cinnolinone moiety in the target compound introduces a partially saturated bicyclic system, reducing aromaticity and altering electron distribution.
Key Differences :
- The target compound’s cinnolinone-acetyl group likely requires specialized coupling agents (e.g., EDC/HOBt) for amide bond formation, increasing synthetic complexity compared to the indole-thiazole derivatives in .
- employs acetic acid reflux , a cost-effective method for small-scale synthesis, whereas the target compound’s steric hindrance may necessitate milder conditions to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
